6-O-甲基-2',4''-双-O-(三甲基甲硅烷基)红霉素 9-[O-(1-乙氧基-1-甲基乙基)肟]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is a useful research compound. Its molecular formula is C48H94N2O14Si2 and its molecular weight is 979.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与分析
甲基化中的区域选择性:梁健(2007 年)的一项研究分析了 2',4''-O-双(三甲基甲硅烷基)6-O-甲基红霉素 A 9-O-(1-甲氧基环己基)肟的区域选择性合成。它包括晶体结构测定,表明保护基团和 9-肟醚如何影响甲基化区域选择性。
优化保护基团:梁建华、G.姚、郑少军(2004 年)建立了一种分析关键中间体(如 2',4''-TMS-EMIPCH 和 2',4''-TMS-IPCH)的方法。此方法有助于优化 9-肟羟基位置的保护基团。
晶体结构:G.姚、梁建鹏(2003 年)详细阐述了 E-标题化合物的晶体结构,以了解红霉素 A O-甲基化中 6-羟基区域选择性的起源。
中间体应用
克拉霉素合成:李建华(2005 年)报道了使用克拉霉素前体进行合成,表明其作为开发新型大环内酯类抗生素中的中间体的意义。
在抗菌活性中的作用:S.陈、X.D.许、L.余(2001 年)的一项研究探讨了 3-羟基-6-O-甲基红霉素-9-O-取代肟衍生物的抗菌活性,证明了该化合物与产生具有潜在抗菌特性的红霉素衍生物的相关性。
计算分析
- 计算研究:D.杜兰、V.阿维延特、C.巴伊萨尔(2002 年)分析了红霉素 A 衍生物的保护和甲基化反应,提供了对这些化合物的计算方面的见解。
作用机制
Target of Action
The primary target of 6-O-Methyl-2’,4’'-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is the 55S ribosomal subunit . This compound, being a derivative of erythromycin, binds to the ribosome and inhibits bacterial protein synthesis .
Mode of Action
This compound interacts with its target by binding to the 55S ribosomal subunit, thereby blocking the progression of nascent polypeptide chains . This interaction results in the inhibition of bacterial protein synthesis, which is crucial for bacterial growth and survival .
Biochemical Pathways
The affected pathway is the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the bacteria from producing essential proteins, leading to a halt in bacterial growth and eventually bacterial death .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth . By preventing protein synthesis, the compound disrupts essential biological processes in the bacteria, leading to their death .
属性
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H94N2O14Si2/c1-24-35-48(12,53)40(51)30(4)37(49-64-45(8,9)54-15)28(2)26-46(10,55-16)41(61-44-39(62-65(18,19)20)34(50(13)14)25-29(3)57-44)31(5)38(32(6)43(52)59-35)60-36-27-47(11,56-17)42(33(7)58-36)63-66(21,22)23/h28-36,38-42,44,51,53H,24-27H2,1-23H3/b49-37+/t28-,29-,30+,31+,32-,33+,34+,35-,36+,38+,39-,40-,41-,42+,44+,46-,47-,48-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGANCFJEHZNCI-XEGNVXPOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC(C)(C)OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H94N2O14Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659287 |
Source
|
Record name | PUBCHEM_44542862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
979.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119699-81-9 |
Source
|
Record name | PUBCHEM_44542862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。